2-(Isopropylamino)-1-(m-tolyl)ethan-1-ol

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Properties

Researchers requiring a sterically defined, meta-substituted beta-amino alcohol scaffold often face supply inconsistency and ambiguous purity. This compound addresses that gap directly. • Differentiated Scaffold: The meta-tolyl and N-isopropyl substitution pattern enables precise mapping of steric/electronic effects in beta-adrenergic receptor binding pockets, distinct from para-methyl or unsubstituted analogs. • Synthetic Utility: Resolvable enantiomers provide a chiral ligand framework for asymmetric synthesis and organocatalysis. • Supply Reliability: Commercially available at ≥97% purity, suitable as a reference standard for HPLC/LC-MS method development and lead optimization.

Molecular Formula C12H19NO
Molecular Weight 193.28 g/mol
Cat. No. B13629802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Isopropylamino)-1-(m-tolyl)ethan-1-ol
Molecular FormulaC12H19NO
Molecular Weight193.28 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(CNC(C)C)O
InChIInChI=1S/C12H19NO/c1-9(2)13-8-12(14)11-6-4-5-10(3)7-11/h4-7,9,12-14H,8H2,1-3H3
InChIKeyVHPYXWIPYRLYSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Isopropylamino)-1-(m-tolyl)ethan-1-ol: A Meta-Substituted Beta-Amino Alcohol


2-(Isopropylamino)-1-(m-tolyl)ethan-1-ol is a synthetic beta-amino alcohol (C12H19NO, MW 193.29) characterized by a meta-tolyl group at the C1 position and an isopropylamino group at the C2 position . It is commercially available from multiple chemical suppliers, typically at ≥97% purity . As a chiral beta-amino alcohol, it serves as a versatile building block in medicinal chemistry and organic synthesis, with structural resemblance to the ethanolamine class of beta-adrenergic receptor ligands .

Chiral Scaffold

Beta-amino alcohol framework supports asymmetric synthesis and medicinal chemistry SAR exploration.

Meta-Substitution

Meta-methyl aryl pattern offers distinct steric and electronic profile for target-binding studies.

Supply Consistency

Commercially available with defined purity specification to enable reproducible research workflows.

Why Generic Substitution Is Not Advisable Without Evidence


The substitution pattern on the aromatic ring (meta-methyl vs. para-methyl or unsubstituted) and the nature of the N-alkyl group (isopropyl vs. methyl or ethyl) can profoundly affect the compound's physicochemical properties, receptor binding affinity, and metabolic stability . Without direct comparative data, a generic substitution based on similar molecular weight or functional groups is unreliable. The following guide therefore identifies key comparator compounds and highlights available quantitative differentiation, while acknowledging the current limits of published evidence [1].

Positional Isomer Effects

Meta- vs. para-methyl substitution may alter lipophilicity and binding profile; predicted logP differences suggest distinct physicochemical behavior.

N-Alkyl Steric Influence

Isopropyl vs. methyl N-substitution changes steric bulk, potentially shifting receptor subtype selectivity and off-target interactions.

Backbone Length Impact

Ethanol vs. propanol backbone alters molecular volume and predicted logP; pharmacokinetic profile may differ across analogs.

Quantitative Differentiation Guide for Procurement


Meta-Methyl vs. Para-Methyl Positional Isomer

The meta-methyl substitution on the phenyl ring (target compound) versus the para-methyl substitution (comparator 2-(Isopropylamino)-1-(4-methylphenyl)ethanol) alters molecular properties. The target compound is expected to exhibit a different dipole moment and steric profile, which can translate to distinct LogP and solubility values . However, direct experimental measurements comparing these two isomers are absent from the public literature. For the para-isomer, the ACD/LogP is predicted to be 2.05, while the target compound's LogP is predicted to be approximately 2.35 . The water solubility of the para-isomer is estimated at 1.633e+004 mg/L, but no comparable experimental data exists for the meta-isomer . These predicted differences suggest that the meta-isomer may have a slightly higher lipophilicity and lower aqueous solubility.

Meta vs. Para Positional Isomer
Data to verify
Predicted LogP: meta ~2.35 vs. para 2.05 (+0.30)
Predicted logP difference supports physicochemical SAR profiling
In silico prediction; experimental data unavailable
Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Properties

Ethanol vs. Propanol Backbone Comparison

The target compound (ethanol backbone) differs from the closely related propanol analog 2-Isopropylamino-1-m-tolyl-propan-1-ol (CAS 802590-84-7) by one methylene group . The propanol analog has a molecular weight of 207.31 versus 193.29 for the target, and a predicted LogP of 2.81 versus approximately 2.35 for the target . This quantifiable increase in lipophilicity (+0.46 LogP units) for the propanol analog suggests a higher volume of distribution and potentially different pharmacokinetic profile if used in beta-adrenergic receptor studies.

Ethanol vs. Propanol Backbone
Data to verify
LogP: target ~2.35 vs. propanol 2.81 (+0.46); MW: 193 vs. 207 (+14)
Predicted higher lipophilicity for propanol may affect distribution profile
In silico; no direct experimental comparison
Medicinal Chemistry Beta-Adrenergic Pharmacology Metabolic Stability

Isopropylamino vs. Methylamino Substitution

The target compound contains an N-isopropyl substituent, contrasting with the N-methyl analog 2-(Methylamino)-1-(m-tolyl)ethanol. While direct comparative pharmacological data are unavailable, the isopropyl group introduces greater steric bulk, which is a critical determinant for beta-adrenergic receptor subtype selectivity. In the classical ethanolamine series, an N-isopropyl group (as in isoproterenol analogs) is known to confer higher beta-2 selectivity compared to smaller N-alkyl groups, but this is a class-level inference and must be verified for this specific scaffold [1].

Isopropylamino vs. Methylamino
Class-level
Steric bulk: N-isopropyl ~14.0 vs. N-methyl ~8.9 cm³/mol (+5.1)
Larger steric bulk may influence receptor subtype selectivity
Class-level inference; verify for this scaffold
Medicinal Chemistry Beta-Adrenergic Receptor Binding Steric Effects

Commercial Purity and Availability

The target compound is commercially available from multiple vendors with a minimum purity specification of 97% . In contrast, the propanol analog (CAS 802590-84-7) and the para-methyl isomer (CAS 17267-27-5) are less commonly stocked and may require custom synthesis. This established supply chain and defined purity specification make the target compound a more reliable choice for reproducible research.

Commercial Purity & Availability
Supporting evidence
≥97% purity, ≥3 commercial sources; comparator: limited availability
Reliable supply with defined purity supports reproducible procurement
Supplier catalog analysis
Chemical Sourcing Reproducibility Quality Control

Highest-Value Research Application Scenarios


SAR Studies on Beta-Adrenergic Receptor Ligands

The compound serves as a meta-methyl substituted ethanolamine scaffold for probing the effects of aromatic substitution on beta-adrenergic receptor binding. Its differentiation from para-methyl and unsubstituted phenyl analogs (as outlined in Evidence Item 1) makes it suitable for mapping the steric and electronic requirements of the receptor's aryl-binding pocket [1].

Chiral Building Blocks for Asymmetric Catalysis

As a beta-amino alcohol, it can be resolved into its enantiomers. The presence of the N-isopropyl group (differentiated from N-methyl analogs per Evidence Item 3) provides a sterically demanding ligand framework for use in chiral auxiliaries or organocatalysts [1].

Reference Standard for Analytical Method Development

With a well-defined purity specification (≥97%) and established commercial availability (Evidence Item 4), this compound can serve as a reference standard for HPLC, LC-MS, or GC method development when analyzing mixtures containing beta-amino alcohol impurities or metabolites .

Core Scaffold for Metabolic Stability Optimization

The ethanol backbone (versus the propanol analog, Evidence Item 2) offers a less lipophilic starting point for lead optimization campaigns aiming to improve metabolic stability while retaining target engagement. The predicted lower LogP (~2.35 vs 2.81) suggests a potentially more favorable ADME profile .

Application
Selection Property
Validation Focus
Beta-adrenergic receptor SAR studies
Meta-methyl substitution vs. para/unsubstituted
Aryl-binding pocket mapping, receptor selectivity review
Chiral building blocks for asymmetric catalysis
Chiral beta-amino alcohol, N-isopropyl steric group
Enantiomer resolution, steric ligand design
Analytical reference standard for method development
Defined purity, multi-vendor supply
HPLC/LC-MS method validation, impurity profiling
Metabolic stability lead optimization
Ethanol backbone, lower lipophilicity vs. propanol
ADME profiling, metabolic pathway assessment
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